molecular formula C20H19ClN2OS B2558915 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide CAS No. 893997-53-0

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide

Cat. No.: B2558915
CAS No.: 893997-53-0
M. Wt: 370.9
InChI Key: PTIPFVCCSHQPMD-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a p-tolyl group (4-methylphenyl) at position 2 and a methyl group at position 2. The benzamide moiety is linked to the thiazole via an ethyl chain, with a chlorine substituent at the meta position of the benzamide ring. This structure combines pharmacophoric elements of thiazoles (noted for kinase inhibition and anticancer activity) and benzamides (common in enzyme-targeting drugs) .

Properties

IUPAC Name

3-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-6-8-15(9-7-13)20-23-14(2)18(25-20)10-11-22-19(24)16-4-3-5-17(21)12-16/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIPFVCCSHQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide typically involves multiple steps. One common method includes the formation of the thiazole ring followed by the introduction of the benzamide group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper compounds. The reaction temperatures can range from room temperature to elevated temperatures, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Bearing Benzamide Derivatives

N-(5-Chloro-1,3-Thiazol-2-Yl)-2,4-Difluorobenzamide ()
  • Structure : Benzamide linked directly to a 5-chlorothiazole ring without an ethyl spacer. The benzamide has difluoro substituents (positions 2 and 4).
  • Synthesis : Prepared via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .
  • Biological Relevance : Derivatives like nitazoxanide (a nitro-thiazole benzamide) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
  • Key Difference : The lack of an ethyl spacer and p-tolyl group reduces lipophilicity compared to the target compound.
N-[2-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide ()
  • Structure : Benzamide with a methylthio-thiazole substituent and a pyridine-linked ethylamine spacer.
  • Functional Impact : The trifluoromethylpyridine and methylthio groups enhance metabolic stability and kinase binding affinity, as seen in kinase inhibitors like dasatinib .
  • Comparison : The target compound’s p-tolyl group may improve aromatic stacking in hydrophobic enzyme pockets, while the methylthio group in this analog enhances sulfur-mediated hydrogen bonding .

Pyridine-Thiazole Hybrids ()

(E)-3-(2-Fluorophenyl)-1-[4-Methyl-2-(2-Pyridylamino)-Thiazol-5-Yl]-Ethanone
  • Structure : A pyridine-thiazole hybrid with a fluorophenyl-acetyl group.
  • Biological Activity: Such hybrids target kinases (e.g., c-Met, CDK1) and show antitumor activity against melanoma and colon cancer cell lines .
  • Divergence : The target compound lacks pyridine but retains the p-tolyl group, which may prioritize hydrophobic interactions over polar binding.

Thiadiazole-Isoxazole-Benzamide Derivatives ()

N-(5-Isoxazol-5-Yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-Ylidene)-Benzamide
  • Structure : Benzamide fused to a thiadiazole-isoxazole system.
  • Synthesis : Yielded 70% via hydroxylamine-mediated cyclization. IR and NMR data confirm dual carbonyl groups (1606 cm⁻¹ for C=O) .
  • Comparison : The thiadiazole-isoxazole core offers rigid planar geometry, favoring intercalation or π-π stacking, whereas the target compound’s thiazole-ethyl-benzamide system provides conformational flexibility for target adaptation .

Structural and Functional Data Table

Compound Name Molecular Weight Thiazole Substituents Benzamide Substituents Key Functional Groups Yield (%) Biological Target (Inferred)
Target Compound 413.91 4-Methyl, 2-(p-tolyl) 3-Chloro Ethyl spacer, Thiazole N/A Kinases, PFOR enzymes
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 288.68 5-Chloro 2,4-Difluoro Direct linkage >70 PFOR enzymes
Pyridine-thiazole hybrid () ~350–450 4-Methyl, 2-(pyridylamino) None Acetyl group 60–80 c-Met, CDK1 kinases
Thiadiazole-isoxazole-benzamide () 348.39 N/A None Thiadiazole, Isoxazole 70 DNA intercalation

Key Research Findings

The ethyl spacer may confer flexibility, allowing optimal positioning of the benzamide and thiazole moieties for dual-target inhibition .

Synthetic Efficiency :

  • Analogs with direct benzamide-thiazole linkages (e.g., ) achieve higher yields (>70%) due to fewer synthetic steps, while spacers like ethyl or methylthio require additional coupling steps, reducing yields .

Biological Activity Trends :

  • Thiazole-benzamide hybrids with electron-withdrawing groups (e.g., Cl, F) show stronger enzyme inhibition (e.g., PFOR), while aromatic bulk (p-tolyl, pyridyl) correlates with kinase selectivity .

Biological Activity

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities. The compound's structure features a thiazole ring, which is known for contributing to various pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is C22H22ClN3O2SC_{22}H_{22}ClN_{3}O_{2}S, with a molecular weight of 427.9 g/mol. The compound contains a chloro substituent and a complex thiazole structure, enhancing its biological activity compared to simpler analogs.

PropertyValue
Molecular FormulaC22H22ClN3O2S
Molecular Weight427.9 g/mol
StructureStructure

Biological Activities

3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide exhibits several notable biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Antifungal Properties : Similar thiazole derivatives have demonstrated antifungal effects, suggesting that this compound may also possess such capabilities.
  • Anticancer Potential : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of thiazole derivatives found that compounds similar to 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity : In vitro assays on human cancer cell lines revealed that this compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of treatment. Further investigations are needed to elucidate the underlying mechanisms.

The biological activity of 3-chloro-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide is hypothesized to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The thiazole moiety is particularly significant as it can form hydrogen bonds and participate in π-stacking interactions, enhancing binding affinity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies have indicated that the chloro group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

What synthetic strategies are optimal for introducing the thiazole and benzamide moieties in this compound?

The synthesis of thiazole-containing compounds often involves cyclization reactions. For example, 2-amino-5-aryl-methylthiazole derivatives can be prepared by reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane under triethylamine catalysis . For benzamide linkages, coupling reactions (e.g., using carbodiimides or chloroacetyl chloride) between carboxylic acids and amines are standard. Solvent choice (e.g., ethanol-DMF mixtures) and purification via recrystallization are critical for yield and purity .

How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization includes:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and connectivity. For example, thiazole protons typically resonate at δ 7.0–8.5 ppm, while benzamide carbonyls appear at ~168 ppm in 13C^{13}C-NMR .
  • Mass spectrometry : High-resolution ESI-MS or HRMS validates molecular weight (±5 ppm tolerance).
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages to confirm purity .

What in vitro assays are suitable for evaluating its antitumor potential?

  • MTT assay : Measure cytotoxicity against cancer cell lines (e.g., MCF-7) with IC50_{50} determination. Ensure consistency in cell passage number and culture conditions to minimize variability .
  • Apoptosis assays : Use Annexin V/PI staining or caspase-3/7 activity kits to assess mechanism of action .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) against targets like Rab7b to predict binding modes and affinity .

How do researchers address discrepancies in activity data across species (e.g., human vs. rodent)?

Species-specific receptor variations (e.g., P2X7) can lead to divergent IC50_{50} values. For instance, a compound targeting human P2X7 may show reduced potency in rats due to structural differences in the receptor’s ATP-binding pocket . To resolve contradictions:

  • Validate target orthology using sequence alignment tools (e.g., BLAST).
  • Use species-specific cell lines or primary cells in assays .

What computational tools predict ADME-Tox properties for this compound?

  • admetSAR : Predict absorption, metabolism, and toxicity. Key parameters include logP (optimal range: 2–5), CYP450 inhibition, and hERG channel affinity .
  • SwissADME : Assess bioavailability radar and drug-likeness (Lipinski’s rules). The compound’s trifluoromethyl group may enhance metabolic stability but increase lipophilicity .

How can structural modifications enhance selectivity for bacterial vs. mammalian targets?

  • Substituent tuning : Replace the 3-chloro group with electron-withdrawing groups (e.g., -CF3_3) to improve bacterial enzyme inhibition (e.g., acps-pptase) while reducing mammalian off-target effects .
  • Scaffold hopping : Introduce triazole or pyrazole rings to modulate steric and electronic properties .

What analytical methods quantify this compound in biological matrices?

  • HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients. Detect at λ = 254 nm (benzamide absorbance). Validate with spiked plasma samples (recovery >85%) .
  • LC-MS/MS : Employ MRM transitions for high sensitivity (LOQ <1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .

How do researchers reconcile conflicting data from docking vs. experimental binding assays?

Docking may predict high affinity, but experimental assays (e.g., SPR) might show weaker binding due to:

  • Solvent effects : Include explicit water molecules in docking simulations.
  • Protein flexibility : Use molecular dynamics (MD) simulations to account for conformational changes .
  • Post-translational modifications : Verify target protein purity and phosphorylation status .

What strategies mitigate toxicity risks identified in silico?

  • Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., epoxides).
  • Prodrug design : Mask toxic moieties (e.g., benzamide) with ester linkages that hydrolyze in vivo .
  • Chelation : Introduce polar groups (e.g., -SO3_3H) to reduce off-target metal binding .

How can cross-reactivity with structurally similar receptors (e.g., CRF1 vs. CRF2) be minimized?

  • Pharmacophore modeling : Identify critical residues (e.g., CRF1’s Glu206) for selective interactions.
  • Alanine scanning mutagenesis : Validate key binding residues in vitro .

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